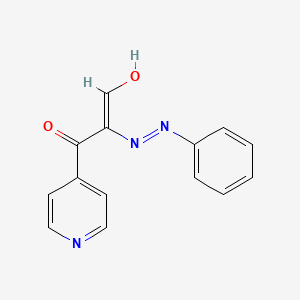

3-Oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenylhydrazinylidene derivatives are a class of compounds that have been studied for their various biological activities . They often contain a phenyl ring and a hydrazine group, which can contribute to their reactivity and potential biological effects .

Synthesis Analysis

While specific synthesis methods for “3-Oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal” are not available, similar compounds are often synthesized through condensation reactions . For instance, 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal undergoes condensation with ethyl cyanoacetate in acetic acid in the presence of ammonium acetate to yield different products depending on the reaction conditions .Scientific Research Applications

Sortase A Inhibitors

The compound has been identified as a new class of Sortase A inhibitors . Sortase A is an enzyme that plays a crucial role in the virulence of gram-positive bacteria, making it a potential target for the development of new antibiotics .

Antibiofilm Activity

Some derivatives of the compound have shown significant antibiofilm activity . Biofilms are communities of bacteria that are highly resistant to antibiotics, and inhibiting their formation can be a key strategy in combating bacterial infections .

Condensation Reactions

The compound undergoes condensation with active methylene reagents, leading to the formation of various derivatives . These reactions can be used to synthesize a wide range of compounds with potential applications in various fields .

Formation of Arylazonicotinates

The compound can react with active methylene nitriles to yield arylazonicotinates . Arylazonicotinates are a valuable class of arylazopyridine dyes, which have attracted some interest as new disperse dyes .

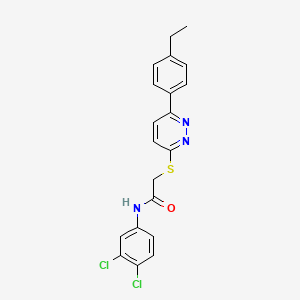

Synthesis of Pyridazin-3-one Derivatives

The compound can react with certain active methylene compounds to yield a novel class of pyridazin-3-one derivatives . Pyridazin-3-one is a heterocyclic compound that has been studied for its potential pharmacological properties .

6π-Electrocyclization Reactions

The compound can undergo 6π-electrocyclization reactions to yield certain cinnoline derivatives . These reactions can be used to synthesize a wide range of compounds with potential applications in various fields .

Mechanism of Action

Target of Action

The primary target of 3-Oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal is the biofilm formation of Staphylococcus aureus . This compound belongs to a class of 2-phenylhydrazinylidene derivatives that have shown significant inhibitory activities against biofilm formation of all tested Staphylococcus aureus strains .

Mode of Action

The interaction of 3-Oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal with its targets results in the inhibition of biofilm formation. This compound has been identified as a new class of sortase A inhibitors . Sortase A is a transpeptidase that plays a crucial role in the biofilm formation of Staphylococcus aureus .

Biochemical Pathways

The biochemical pathways affected by 3-Oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal are those involved in the biofilm formation of Staphylococcus aureus . By inhibiting sortase A, this compound disrupts the process of biofilm formation, thereby affecting the downstream effects associated with the survival and virulence of Staphylococcus aureus .

Result of Action

The molecular and cellular effects of the action of 3-Oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal include the significant inhibition of biofilm formation in Staphylococcus aureus . This results in a reduction in the survival and virulence of these bacteria, thereby potentially reducing their ability to cause infections .

Safety and Hazards

Future Directions

Research into phenylhydrazinylidene derivatives and similar compounds is ongoing, with potential applications in various fields including medicinal chemistry . Further studies could provide more information on the properties and potential uses of “3-Oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal”.

properties

IUPAC Name |

(Z)-3-hydroxy-2-phenyldiazenyl-1-pyridin-4-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-10-13(14(19)11-6-8-15-9-7-11)17-16-12-4-2-1-3-5-12/h1-10,18H/b13-10-,17-16? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQINECECVXAEZ-PUYCAGIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N=N/C(=C\O)/C(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2690624.png)

![2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride](/img/structure/B2690632.png)

![2-[(4-Bromophenyl)sulfonimidoyl]ethanamine;hydrochloride](/img/structure/B2690643.png)

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}azepane-1-sulfonamide](/img/structure/B2690645.png)